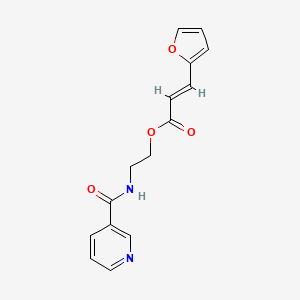
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate, also known as NEFA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. NEFA is a derivative of nicotinamide, which is a form of vitamin B3. In
科学研究应用
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and neuroinflammation.
作用机制
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate's mechanism of action is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating caspase-3 and -9. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to increase glucose uptake and fatty acid oxidation in muscle cells.
实验室实验的优点和局限性
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate has several advantages for lab experiments, including its stability and ease of synthesis. This compound is also relatively non-toxic and can be used at low concentrations. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
Future research on (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate could explore its potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular diseases. This compound's mechanism of action could also be further elucidated to better understand its effects on cellular pathways. Additionally, research could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound can be synthesized through a reaction between nicotinamide and furan-2-carboxylic acid and has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. This compound's mechanism of action is not fully understood, but it is believed to work through multiple pathways. Future research on this compound could explore its potential therapeutic applications in other fields and further elucidate its mechanism of action.
合成方法
(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate can be synthesized through a reaction between nicotinamide and furan-2-carboxylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting this compound product can be purified through column chromatography.
属性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(6-5-13-4-2-9-20-13)21-10-8-17-15(19)12-3-1-7-16-11-12/h1-7,9,11H,8,10H2,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKXKNSCRJAOE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
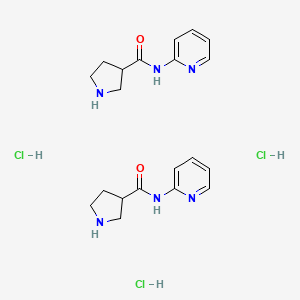
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)
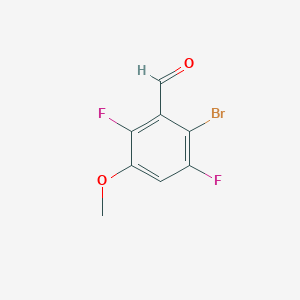
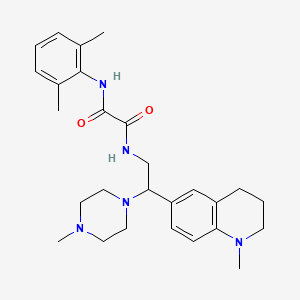
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

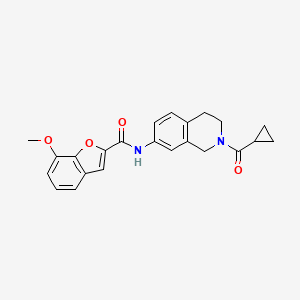
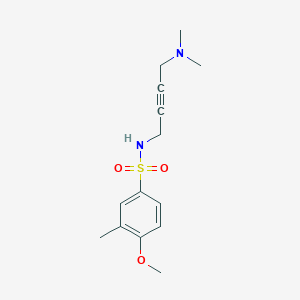
![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)
